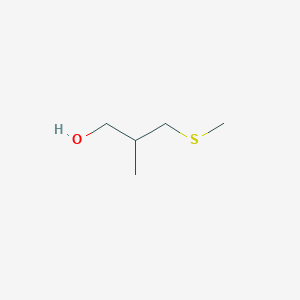

2-Methyl-3-(methylsulfanyl)propan-1-ol

Description

2-Methyl-3-(methylsulfanyl)propan-1-ol (CAS: Not explicitly provided; molecular formula: C₅H₁₂OS) is a branched primary alcohol containing a methylsulfanyl (-SMe) group at the β-position. This structure confers unique physicochemical properties, including moderate polarity due to the hydroxyl (-OH) group and hydrophobic contributions from the methylsulfanyl substituent.

Propriétés

IUPAC Name |

2-methyl-3-methylsulfanylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVHEVOGMWMRLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CSC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(methylsulfanyl)propan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-methyl-3-chloropropanol with sodium methylthiolate. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-3-(methylsulfanyl)propan-1-ol may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-3-(methylsulfanyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: 2-Methyl-3-(methylsulfanyl)propanal or 2-Methyl-3-(methylsulfanyl)propanoic acid.

Reduction: 2-Methyl-3-(methylsulfanyl)propanethiol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methyl-3-(methylsulfanyl)propan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

Mécanisme D'action

The mechanism of action of 2-Methyl-3-(methylsulfanyl)propan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the methylsulfanyl group can participate in nucleophilic and electrophilic reactions. These interactions can affect the compound’s reactivity and its ability to modulate biological pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 2-Methyl-3-(methylsulfanyl)propan-1-ol with analogous compounds:

*Boiling points and solubility are inferred based on structural trends.

Key Observations:

- Molecular Weight and Branching : The target compound has a lower molecular weight (~120.21 g/mol) compared to aromatic derivatives (e.g., 216.73 g/mol for the chlorophenyl analog) , which reduces its boiling point and enhances volatility.

- Hydrogen Bonding: The -OH group enables hydrogen bonding, but the methylsulfanyl group (-SMe) lacks hydrogen-bond donor capacity, unlike amino (-NH) groups in compound . This reduces aqueous solubility compared to amino alcohols.

- Aromatic vs. Aliphatic Substituents : Aromatic rings (e.g., chlorophenyl, tolyl) increase molecular rigidity and lipophilicity, as seen in compounds and , whereas aliphatic substituents (e.g., -SMe) enhance flexibility and moderate polarity.

Reactivity and Functional Group Interactions

- Oxidation Sensitivity: The -SMe group in 2-Methyl-3-(methylsulfanyl)propan-1-ol is less prone to oxidation than thiophene or aromatic amino groups (e.g., compound ), which may undergo electrophilic substitution or oxidation.

- Acidity: The -OH group’s acidity is weaker than phenolic -OH (e.g., naphthalen-1-ol in ) but stronger than aliphatic alcohols due to electron-withdrawing effects of -SMe.

- Nucleophilic Substitution: The β-methylsulfanyl group may act as a weak electron donor, influencing reactivity in substitution reactions compared to chlorophenyl derivatives .

Activité Biologique

2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-(methylthio)-1-propanol, is an organic compound characterized by its methylthio group and propanol backbone. This compound has garnered attention due to its presence in various foods and its potential biological activities. Understanding its biological activity is crucial for assessing its implications in food science, health, and potential therapeutic applications.

- Molecular Formula : C₄H₁₀OS

- Molecular Weight : Approximately 106.19 g/mol

- Structure : The compound features a methylthio group (-S-CH₃) attached to a propanol backbone, contributing to its distinct flavor profile and biological interactions.

Biological Activities

Research indicates that 2-Methyl-3-(methylsulfanyl)propan-1-ol exhibits various biological activities, primarily linked to its interaction with metabolic pathways involving sulfur-containing amino acids. Its detection in foods suggests potential health implications and roles in flavor chemistry.

Flavor Profile and Dietary Implications

The compound is noted for its sweet, onion-like flavor, making it relevant in food chemistry. It has been identified in several foods, including:

- Beans

- Citrus Fruits

This presence indicates a potential role as a biomarker for dietary intake and highlights its significance in nutritional studies.

While specific mechanisms remain under investigation, preliminary studies suggest that 2-Methyl-3-(methylsulfanyl)propan-1-ol may influence:

- Metabolic Pathways : Interactions with metabolic pathways related to sulfur metabolism.

- Antioxidant Activity : Potential effects on oxidative stress markers in biological systems.

Comparative Analysis with Similar Compounds

The unique structure of 2-Methyl-3-(methylsulfanyl)propan-1-ol allows for comparison with structurally similar compounds. The following table summarizes these comparisons:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 2-Methyl-3-(methylsulfanyl)propan-1-ol | C₄H₁₀OS | Sweet onion-like flavor; found in various foods |

| 3-(Methylthio)-2-butanol | C₅H₁₂OS | Similar thioether structure; slightly longer chain |

| 4-Methylthio-1-butanol | C₅H₁₂OS | Contains a longer butyl chain; different flavor profile |

| 3-Thiomethylpropanal | C₄H₈OS | Aldehyde form; different reactivity due to carbonyl group |

Case Studies and Research Findings

Recent studies have explored the biological activity of 2-Methyl-3-(methylsulfanyl)propan-1-ol in various contexts:

- Flavor Chemistry Studies : Research has demonstrated the compound's role in the flavor profiles of tropical fruits, where it contributes to the overall sensory experience.

- Nutritional Studies : Investigations into dietary sources have highlighted the importance of this compound as a marker for sulfur intake from plant-based foods.

- Antioxidant Research : Some studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.